molecular formula C15H15NO5 B2839334 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide CAS No. 477885-64-6

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide

Cat. No.: B2839334
CAS No.: 477885-64-6
M. Wt: 289.287
InChI Key: VWAHHRFMNOZNFD-UHFFFAOYSA-N
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Description

N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide is a benzamide derivative featuring a Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) core. The compound’s structure includes a conjugated enamine system (C=N) bridging the benzamide and Meldrum’s acid moieties. This design enables unique electronic properties, such as keto-enol tautomerism, which influence reactivity and intermolecular interactions .

Properties

IUPAC Name

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-9-6-4-5-7-10(9)12(17)16-8-11-13(18)20-15(2,3)21-14(11)19/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAHHRFMNOZNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's chemical formula is C12H17NO5C_{12}H_{17}NO_5 with a molecular weight of 255.27 g/mol. It features a dioxan ring structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC12H17NO5
Molecular Weight255.27 g/mol
Purity>90%
Physical FormSolid

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial for numerous physiological processes. GPCRs are involved in signal transduction and can influence cellular responses such as metabolism and inflammation .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that affect cellular function and disease progression.

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : A431 (epidermoid carcinoma), Bcap-37 (breast cancer), and Fadu (head and neck cancer).
  • Findings : The compound demonstrated significant dose-dependent inhibition of cell proliferation in these lines.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties:

  • Mechanism : It potentially reduces the production of pro-inflammatory cytokines through modulation of NF-kB signaling pathways.

Case Studies

  • Case Study on Cell Proliferation : In vitro studies using A431 cells showed a reduction in cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, supporting its potential as an antitumor agent.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₁₅H₁₅NO₆ (based on analogs in ).
  • Functional Groups :
    • Meldrum’s acid (electron-withdrawing dioxane-dione ring).
    • 2-Methylbenzamide (aromatic amide with methyl substituent).
  • Applications: Intermediate in synthesizing bioactive molecules, including 4(1H)-quinolone derivatives via thermolysis .

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

The benzamide substituent significantly impacts electronic, steric, and pharmacological properties. Key analogs include:

Compound Name Substituent (Benzamide) Molecular Formula Key Properties/Applications References
Target Compound 2-Methyl C₁₅H₁₅NO₆ Intermediate for quinolones; keto-enol tautomerism
N-[(...)-methyl]-3-methoxybenzamide 3-Methoxy C₁₅H₁₅NO₆ Enhanced solubility due to polar methoxy group
N-[(...)-methyl]-4-methoxybenzamide 4-Methoxy C₁₅H₁₅NO₆ Potential crystallinity differences vs. 3-methoxy analog
4-Chloro-N-[(...)-methyl]benzamide 4-Chloro C₁₄H₁₂ClNO₅ Increased lipophilicity; halogen-directed reactivity

Key Findings :

  • Chloro substituents increase electrophilicity, favoring nucleophilic substitution reactions .
  • Solubility : 3-Methoxy derivatives exhibit higher aqueous solubility than methyl or chloro analogs due to polarity .

Common Steps :

Activation of Carboxylic Acids : Use of carbodiimides (e.g., EDC) and catalysts (e.g., DMAP) for amide bond formation .

Solvent Systems : Dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions .

Comparison of Catalysts :

  • La(OTf)₃ : Used in Meldrum’s acid synthesis (62.3–77.5% yields) .

Crystallographic and Intermolecular Interactions

Meldrum’s acid derivatives exhibit distinctive packing patterns due to hydrogen bonding and π-π interactions:

  • N–H···O Bonds : Observed in cocrystals (e.g., distances: 2.723–2.953 Å) .
  • π-π Stacking : Distance of 4.678 Å in Meldrum’s acid-based cocrystals vs. ~3.8 Å in pure benzamides .

Target Compound vs. Analogs :

  • The 2-methyl group may introduce steric hindrance, reducing π-π stacking efficiency compared to unsubstituted benzamides.
  • Methoxy analogs likely form stronger hydrogen bonds due to oxygen’s lone pairs .

Q & A

Q. Table 1: Key Synthetic Parameters for Analogous Compounds

ParameterTypical RangeImpact on YieldReference
Solvent (Polarity)DMF > Acetonitrile+15–20%
Base StrengthK₂CO₃ > NaHCO₃+10–25%
Temperature80–100°C > RT+30% (kinetic)

Q. Table 2: Characterization Data Comparison

TechniqueObserved DataConflict SourceResolution Strategy
¹H NMR (δ, ppm)6.2 (DMF) vs. 5.8 (CDCl₃)Solvent effectsUse consistent solvents
Melting Point (°C)180–185 vs. 170–175PolymorphismDSC analysis
CrystallographyTwinning vs. clear diffractionCrystal packing issuesCo-crystallization

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